

Introduction: A Bifunctional Building Block for Modern Synthesis

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Compound of Interest

Compound Name: *2-Formyl-5-isopropylphenylboronic acid*

Cat. No.: *B1442103*

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In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. **2-Formyl-5-isopropylphenylboronic acid** (CAS No. 1451390-89-8) has emerged as a highly valuable intermediate, distinguished by its bifunctional nature. Possessing both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, this compound provides chemists with a powerful tool for constructing complex molecular architectures. The presence of these two distinct functional groups on a stable phenyl ring allows for orthogonal chemical transformations, making it a strategic asset in multi-step syntheses.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of **2-Formyl-5-isopropylphenylboronic acid**. We will delve into its commercial availability, core synthetic applications, quality control protocols, and essential handling procedures. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential in their laboratory and scale-up operations.

Molecular Profile and Physicochemical Properties

The unique reactivity of **2-Formyl-5-isopropylphenylboronic acid** stems from its molecular structure. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the ortho-positioned formyl group can engage in a wide array of classical aldehyde chemistries and can influence the reactivity of the boronic acid through intramolecular

interactions. The isopropyl group at the para position provides steric bulk and enhances solubility in organic solvents.

Property	Value	Reference
CAS Number	1451390-89-8	[1] [2]
Molecular Formula	C ₁₀ H ₁₃ BO ₃	[1] [2]
Molecular Weight	192.02 g/mol	[1] [2]
Appearance	Typically a white to off-white solid	General knowledge
Hazard Classification	Irritant	[1]

Commercial Availability and Supplier Specifications

The reliable sourcing of high-purity starting materials is a critical first step in any research and development program. **2-Formyl-5-isopropylphenylboronic acid** is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data (e.g., NMR, LC-MS), batch-to-batch consistency, and the supplier's capacity for bulk and custom synthesis.

Supplier	Product Number / Link	Purity	Notes
Matrix Scientific	[3] (--INVALID-LINK--)	>97% (Typical)	Provides Safety Data Sheet (SDS) upon request. [1]
Sunway Pharm Ltd	--INVALID-LINK--	Inquire	Lists multiple aliases for the compound. [2]
AOBChem USA	--INVALID-LINK--	Inquire	Available in various quantities. [4]

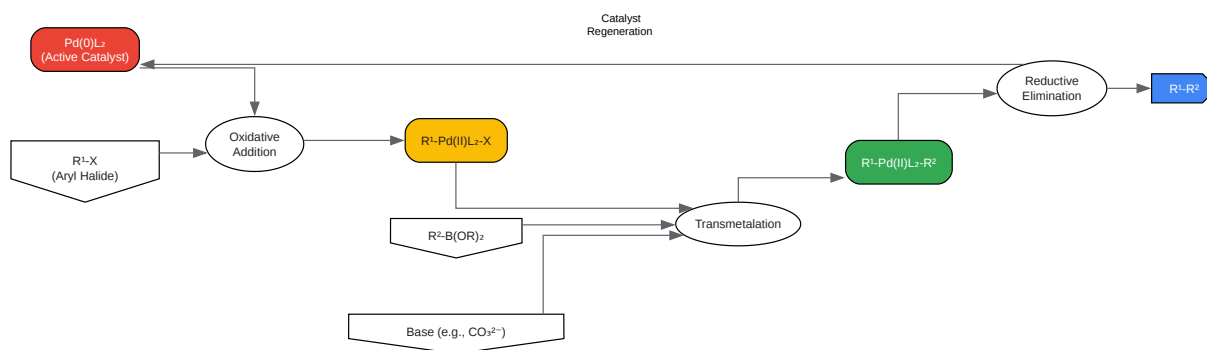
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Core Applications in Synthetic Chemistry

The true utility of **2-Formyl-5-isopropylphenylboronic acid** is demonstrated through its application in pivotal synthetic transformations. Its bifunctionality enables its use in building complex scaffolds through sequential or one-pot reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[5][6] The boronic acid moiety of the title compound readily participates in this palladium-catalyzed cycle.



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Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of **2-Formyl-5-isopropylphenylboronic acid** with an aryl bromide. Optimization of catalyst, ligand, base, and

solvent may be required for specific substrates.

Materials:

- **2-Formyl-5-isopropylphenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equivalents)
- Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
- 1,4-Dioxane and Water (4:1 v/v), degassed
- Schlenk flask or microwave vial
- Magnetic stirrer

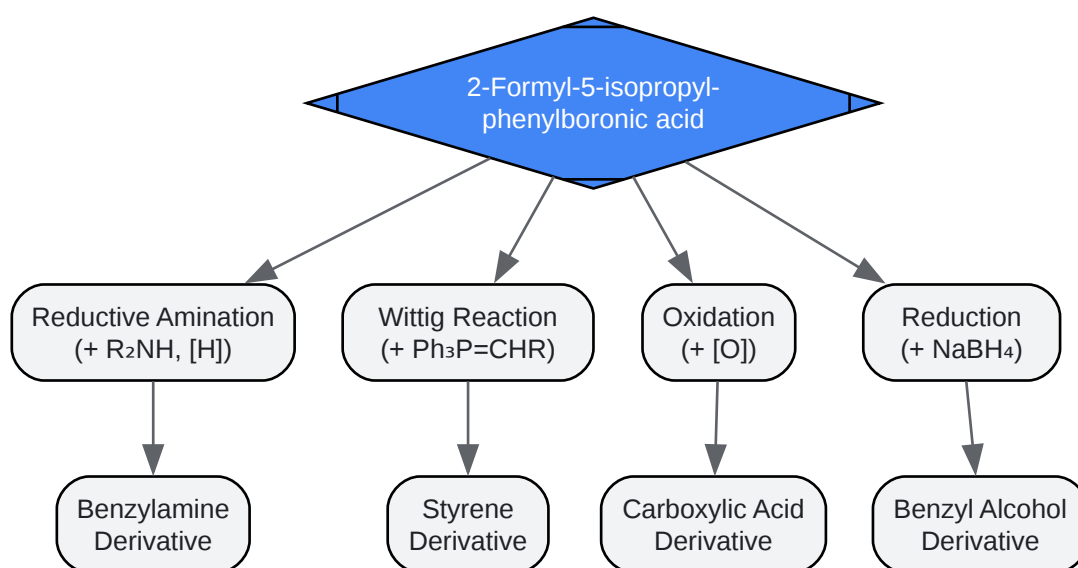
Procedure:

- To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), **2-Formyl-5-isopropylphenylboronic acid** (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
- Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
- Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the aryl bromide.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Synthetic Transformations of the Formyl Group

The aldehyde functionality provides a second reactive handle for diversification. This allows for the construction of a wide range of derivatives, making the initial boronic acid a versatile scaffold.



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Fig 2. Key Synthetic Pathways Utilizing the Formyl Group.

These transformations, such as reductive amination to form substituted amines or Wittig reactions to create alkenes, significantly expand the molecular complexity that can be achieved from this single starting material.[7] Furthermore, reduction of the formyl group is a direct route to synthesizing benzoxaboroles, a class of compounds with significant biological activity.[8]

Quality Control and Characterization

Verifying the identity and purity of **2-Formyl-5-isopropylphenylboronic acid** is essential for reproducible results. While suppliers provide a Certificate of Analysis (CoA), independent

verification is a cornerstone of good laboratory practice.

^{11}B NMR Spectroscopy: A Definitive Tool

Due to the presence of the boron atom, ^{11}B NMR spectroscopy is an exceptionally powerful and direct technique for characterizing boronic acids.[9][10] The chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal vs. tetrahedral), making it ideal for confirming the presence of the boronic acid moiety and detecting potential impurities like boroxines (anhydrides).[11][12]

Protocol: ^{11}B NMR Sample Preparation and Analysis

Objective: To confirm the structural integrity of the boronic acid.

Materials:

- **2-Formyl-5-isopropylphenylboronic acid** (approx. 10-20 mg)
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Acetone- d_6)
- 5 mm NMR tube

Procedure:

- Dissolve approximately 10-20 mg of the boronic acid sample in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- Acquire the ^{11}B NMR spectrum. A typical acquisition might involve a proton-decoupled experiment.
- Data Interpretation: A sharp signal between δ 28-33 ppm is characteristic of a trigonal arylboronic acid.[10] The presence of broader signals at higher field (around δ 20-23 ppm) may indicate the formation of the trimeric anhydride (boroxine), which can exist in equilibrium, especially in less polar solvents or in the solid state.

Safe Handling and Storage

Arylboronic acids are generally stable but require proper handling to maintain their quality and ensure laboratory safety.

- **Handling:** As an irritant, wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[\[13\]](#)[\[14\]](#) Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[\[15\]](#)
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place.[\[13\]](#)[\[14\]](#) To prevent degradation through dehydration (to boroxine) or hydrolysis, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[13\]](#)

Conclusion

2-Formyl-5-isopropylphenylboronic acid stands out as a strategically valuable reagent for chemical synthesis. Its dual functionality empowers researchers to forge complex carbon-carbon bonds via Suzuki-Miyaura coupling while offering a secondary site for a multitude of chemical transformations. By understanding its commercial sources, mastering its application in key protocols, and adhering to proper characterization and handling standards, scientists in drug discovery and materials science can effectively harness its synthetic potential to accelerate their research and development objectives.

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